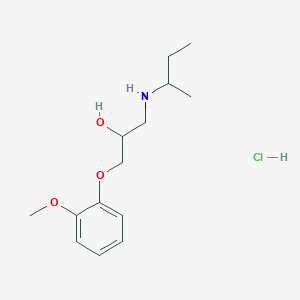
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known as bucindolol hydrochloride, is a beta blocker medication that is used to treat heart failure and hypertension. It is a selective beta-1 adrenergic receptor antagonist that works by reducing the workload on the heart and decreasing the heart rate. Bucindolol hydrochloride has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
Bucindolol hydrochloride works by selectively blocking beta-1 adrenergic receptors, which are found primarily in the heart. By blocking these receptors, 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride reduces the workload on the heart and decreases the heart rate. This can help to improve symptoms of heart failure and hypertension.
Biochemical and Physiological Effects:
Bucindolol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its effects on the heart rate and workload, this compound hydrochloride has been shown to have anti-inflammatory effects and may also have antioxidant properties. It has also been shown to have effects on the renin-angiotensin-aldosterone system, which plays a role in regulating blood pressure.
Advantages and Limitations for Lab Experiments
Bucindolol hydrochloride has a number of advantages as a tool for scientific research. Its high affinity for beta-1 adrenergic receptors makes it a useful tool for studying the role of these receptors in cardiovascular physiology. However, there are also limitations to its use. Bucindolol hydrochloride has a relatively short half-life, which may limit its usefulness in certain experiments. It may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride. One area of interest is the use of this compound hydrochloride as a tool for studying the role of beta-1 adrenergic receptors in the development of heart failure. Another area of interest is the use of this compound hydrochloride in combination with other medications for the treatment of heart failure and hypertension. Additionally, there may be potential applications for this compound hydrochloride in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore these potential applications.
Synthesis Methods
Bucindolol hydrochloride can be synthesized using a variety of methods. One commonly used method involves the reaction of 2-methoxyphenol with sec-butylamine to form 2-(sec-butylamino)phenol. This compound is then reacted with epichlorohydrin to form 1-(sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol, which is then hydrolyzed to form 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
Bucindolol hydrochloride has been extensively studied for its potential applications in scientific research. One area of research involves the use of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride as a tool to study the beta-adrenergic receptor system. Bucindolol hydrochloride has been shown to have high affinity for beta-1 adrenergic receptors, making it a useful tool for studying the role of these receptors in cardiovascular physiology.
properties
IUPAC Name |
1-(butan-2-ylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-8-6-5-7-13(14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMGPNYJLIMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





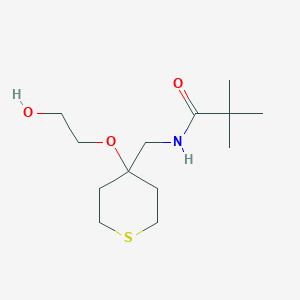
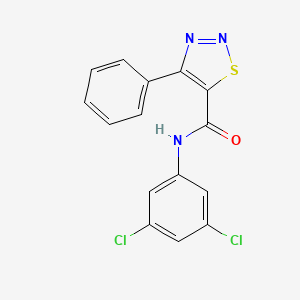

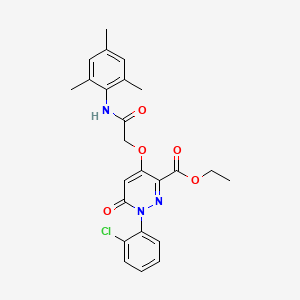
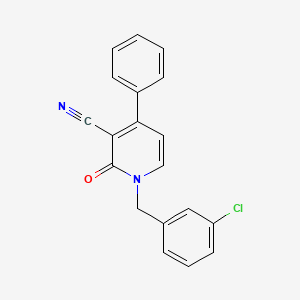
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)
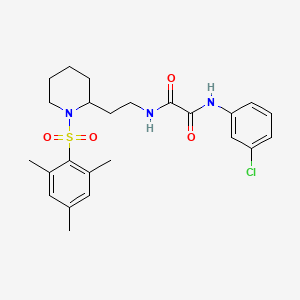
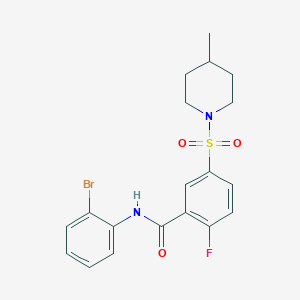
![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)